molecular formula C20H23N5O4S B6482911 N-(3,5-dimethoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1223778-90-2

N-(3,5-dimethoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B6482911
CAS No.: 1223778-90-2
M. Wt: 429.5 g/mol
InChI Key: GHSVPNICBOPVFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a thiazolo[4,5-d]pyrimidine derivative characterized by a 3,5-dimethoxyphenyl acetamide substituent and a piperidin-1-yl group at the 2-position of the fused heterocyclic core. While direct synthetic or biological data for this specific compound are unavailable in the provided evidence, its structural features align with well-studied thiazolo-pyrimidine derivatives, enabling comparative analysis with similar compounds.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(7-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4S/c1-28-14-8-13(9-15(10-14)29-2)22-16(26)11-25-12-21-18-17(19(25)27)30-20(23-18)24-6-4-3-5-7-24/h8-10,12H,3-7,11H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSVPNICBOPVFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H23N5O4SC_{20}H_{23}N_{5}O_{4}S, with a molecular weight of 429.5 g/mol. The structure consists of a thiazolopyrimidine core linked to a piperidine moiety and a dimethoxyphenyl group, which may influence its biological interactions.

PropertyValue
Molecular FormulaC20H23N5O4SC_{20}H_{23}N_{5}O_{4}S
Molecular Weight429.5 g/mol
CAS Number1223778-90-2

This compound primarily acts as an antagonist at the A2A adenosine receptor (AR). This receptor is implicated in various neurological conditions and cancer biology. Inhibition of A2A AR can lead to reduced tumor growth and improved outcomes in neurodegenerative diseases such as Parkinson's and Alzheimer's .

Pharmacological Studies

Recent studies have evaluated the compound's binding affinity and functional activity at A2A ARs. The following table summarizes key findings from pharmacological assays:

Study ReferenceBinding Affinity (Ki)Functional ActivityNotes
8.62 nM - 187 nMInverse AgonistHigh selectivity for A2A over other AR subtypes
15.2 nM - 7.42 nMModulates cAMPEffective in reducing basal cAMP levels

These results indicate that the compound exhibits potent antagonistic properties against the A2A receptor, which may be beneficial in therapeutic contexts.

Case Studies

Several case studies have highlighted the efficacy of thiazolo[4,5-d]pyrimidine derivatives in treating various conditions:

  • Neurodegenerative Disorders : A study demonstrated that A2A AR antagonists could mitigate symptoms in animal models of Parkinson's disease by enhancing dopaminergic signaling .
  • Cancer Therapy : Research has shown that A2A AR antagonism can inhibit tumor growth in xenograft models by reversing immune evasion mechanisms employed by cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Modifications: Thiazolo[4,5-d]pyrimidine Derivatives

The thiazolo[4,5-d]pyrimidine scaffold is a common motif in medicinal chemistry. Key variations in substituents significantly influence physicochemical and biological properties:

Table 1: Comparison of Thiazolo[4,5-d]pyrimidine Derivatives
Compound Name / ID Substituents (Position) Molecular Weight Key Structural Features Synthesis Highlights
Target Compound 2-(piperidin-1-yl), 6-(3,5-dimethoxyphenylacetamide) ~460 (estimated) Electron-rich aryl group; piperidine moiety Likely involves acetylation or nucleophilic substitution
2-phenylamino, 7-methyl 369.44 Methyl group at 7-position; acetylated amine Acetyl chloride in pyridine; 73% yield
3-(pyridin-4-yl), 5-chloro-2-methylphenyl 411.9 Pyridinyl substitution; chloro-methyl group Smiles suggests SNAr or coupling reactions
3-phenyl, 2-thioxo 470.6 Thioxo group; ethoxyphenyl acetamide Sulfur incorporation via thiourea intermediates
Key Observations:
  • Electron-Donating vs.
  • Piperidine vs.
  • Thioxo Modifications : ’s 2-thioxo group introduces hydrogen-bond acceptor sites, which could enhance binding affinity compared to the target’s oxo group .

Substituent Effects on Acetamide Side Chains

The acetamide side chain’s aryl group is critical for target engagement. Comparisons include:

Table 2: Acetamide Substituent Variations
Compound Name / ID Aryl Substituent Impact on Properties
Target Compound 3,5-dimethoxyphenyl Enhanced solubility (methoxy groups); potential for hydrogen bonding
Phenylamino Planar structure; possible π-stacking interactions
2-ethoxyphenyl Ethoxy group increases lipophilicity and steric bulk
Key Observations:
  • Methoxy vs. Ethoxy Groups : The target’s 3,5-dimethoxy substitution likely improves aqueous solubility compared to ’s 2-ethoxyphenyl, which may favor membrane permeability .
  • Amino vs. Acetamide Linkers: ’s phenylamino group lacks the carbonyl present in acetamides, reducing hydrogen-bond donor capacity .

Pharmacological Implications

  • Anti-Inflammatory Activity : ’s benzothiazole derivatives showed anti-inflammatory effects, hinting that the target’s thiazolo-pyrimidine core may share similar targets .
  • Antibacterial Potential: also noted antibacterial activity in structurally related compounds, correlating substituent hydrophobicity with efficacy .

Q & A

Basic: What synthetic strategies are recommended for achieving high-purity synthesis of this compound?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the thiazolo[4,5-d]pyrimidin-7-one core, followed by piperidine substitution and final acetamide coupling. Key considerations include:

  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for cyclization steps .
  • Temperature control : Maintain 60–80°C during nucleophilic substitution to prevent side reactions .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) for isolating the final product .

Basic: How is the molecular structure of this compound validated?

Methodological Answer:
Structural confirmation requires a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., piperidin-1-yl at C2, acetamide linkage) .
  • High-resolution mass spectrometry (HR-MS) : Confirm molecular formula (e.g., expected [M+H]+^+ ion) .
  • X-ray crystallography (if crystalline): Resolve 3D conformation, particularly the orientation of the 3,5-dimethoxyphenyl group relative to the thiazolopyrimidine core .

Basic: What preliminary assays are used to assess biological activity?

Methodological Answer:
Initial screening focuses on:

  • Enzyme inhibition assays : Test against kinases (e.g., CDKs) or proteases using fluorogenic substrates .
  • Antimicrobial activity : Broth microdilution (MIC determination against Gram-positive/negative bacteria) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculation .

Advanced: How can synthetic yield and purity be systematically optimized?

Methodological Answer:
Apply Design of Experiments (DoE) principles:

  • Variables : Test solvent (DMF vs. THF), catalyst (e.g., triethylamine), and temperature .
  • Response surface methodology (RSM) : Model interactions between variables to identify optimal conditions (e.g., 70°C, DMF, 1.2 eq. catalyst) .
  • Process analytical technology (PAT) : Use in-line FTIR or HPLC monitoring to track reaction progress .

Advanced: How to address contradictions in biological activity data across studies?

Methodological Answer:
Resolve discrepancies through:

  • Orthogonal assays : Validate kinase inhibition via both radiometric (e.g., 32^{32}P-ATP) and fluorescence-based methods .
  • Strict batch consistency : Ensure identical synthetic protocols and purity (>95% by HPLC) across studies .
  • Cell-line authentication : Use STR profiling to rule out cross-contamination in cytotoxicity studies .

Advanced: What strategies identify the compound’s biological targets?

Methodological Answer:

  • Surface plasmon resonance (SPR) : Screen against protein libraries (e.g., human kinome) to detect binding .
  • Thermal shift assay : Monitor protein melting temperature shifts upon ligand binding .
  • Cryo-EM/X-ray co-crystallization : Resolve binding modes with validated targets (e.g., CDK2) .

Advanced: How can chemical modifications enhance target selectivity?

Methodological Answer:

  • SAR studies : Modify substituents (e.g., replace 3,5-dimethoxyphenyl with halogenated analogs) and test activity .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
  • Isosteric replacement : Substitute the thiazole ring with oxazole to assess impact on potency .

Advanced: What computational methods predict binding interactions?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Simulate binding to homology-modeled targets (e.g., PI3Kγ) .
  • Molecular dynamics (MD) simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100-ns trajectories .
  • Free-energy perturbation (FEP) : Quantify binding affinity changes for proposed analogs .

Advanced: How to evaluate stability under physiological conditions?

Methodological Answer:

  • Forced degradation studies : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze via HPLC .
  • Plasma stability assay : Incubate with human plasma (37°C, 1 hr) and quantify parent compound via LC-MS .
  • Light sensitivity : Store under ICH Q1B conditions (UV/visible light) and monitor decomposition .

Advanced: How to design comparative studies with structural analogs?

Methodological Answer:

  • Structural clustering : Group analogs by core (e.g., thiazolo[4,5-d]pyrimidine vs. triazolo[4,5-d]pyrimidine) .
  • Bioactivity heatmaps : Compare IC50_{50} values across kinase panels to identify selectivity trends .
  • Meta-analysis : Aggregate published data on analogs (e.g., PubChem BioAssay) to infer SAR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.